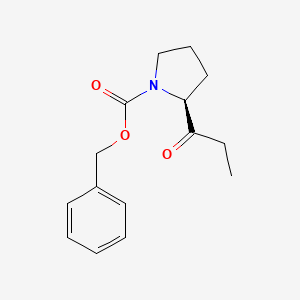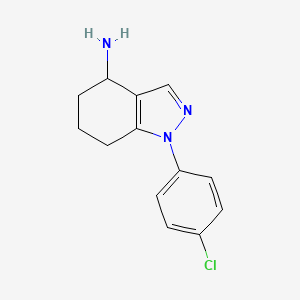
Ethyl 2-hydrazinylbutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydrazinylbutanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a derivative of butanoic acid, featuring a hydrazine group attached to the second carbon atom of the butanoate chain. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydrazinylbutanoate hydrochloride typically involves the reaction of ethyl 2-bromobutanoate with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydrazinylbutanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-hydrazinylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydrazinylbutanoate hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications.
Comparación Con Compuestos Similares
Ethyl 2-hydrazinylbutanoate hydrochloride can be compared with other hydrazine derivatives such as:
Ethyl hydrazinoacetate hydrochloride: Similar in structure but with a different carbon chain length.
Methyl hydrazinylbutanoate hydrochloride: Similar but with a methyl group instead of an ethyl group.
Hydrazinecarboxylate derivatives: These compounds have different functional groups attached to the hydrazine moiety.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C6H15ClN2O2 |
|---|---|
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
ethyl 2-hydrazinylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-3-5(8-7)6(9)10-4-2;/h5,8H,3-4,7H2,1-2H3;1H |
Clave InChI |
GJPUZYVHKRLKOL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)



![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

